molecular formula C12H11NO2 B13839594 5-Methylisoquinoline-6-carboxylic Acid Methyl Ester

5-Methylisoquinoline-6-carboxylic Acid Methyl Ester

Cat. No.: B13839594
M. Wt: 201.22 g/mol
InChI Key: SWNNVVXUNXCBRL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Methylisoquinoline-6-carboxylic Acid Methyl Ester involves several steps. One common method includes the esterification of 5-Methylisoquinoline-6-carboxylic Acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

5-Methylisoquinoline-6-carboxylic Acid Methyl Ester can undergo various chemical reactions, including:

Scientific Research Applications

5-Methylisoquinoline-6-carboxylic Acid Methyl Ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methylisoquinoline-6-carboxylic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction .

Comparison with Similar Compounds

5-Methylisoquinoline-6-carboxylic Acid Methyl Ester can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

methyl 5-methylisoquinoline-6-carboxylate

InChI

InChI=1S/C12H11NO2/c1-8-10-5-6-13-7-9(10)3-4-11(8)12(14)15-2/h3-7H,1-2H3

InChI Key

SWNNVVXUNXCBRL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C=CN=C2)C(=O)OC

Origin of Product

United States

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